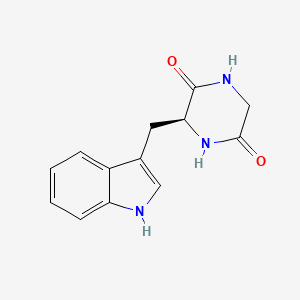

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione

Description

Properties

IUPAC Name |

3-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12-7-15-13(18)11(16-12)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14H,5,7H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQZEERDQXQTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314621, DTXSID20877150 | |

| Record name | 3-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLO(TRP-GLY) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7451-73-2 | |

| Record name | Cyclic glycyl-L-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Amidation

- L-tryptophan is converted into its methyl ester hydrochloride by treatment with thionyl chloride in ethanol at 0 °C, followed by solvent removal and concentration to yield the ester hydrochloride salt.

- Amidation is performed by coupling the L-tryptophan methyl ester hydrochloride with N-protected glycine derivatives (e.g., N-(tert-butoxycarbonyl)-glycine) in the presence of coupling agents like dicyclohexylcarbodiimide (DCCI) and bases such as triethylamine in solvents like DMF and acetonitrile at low temperature (0 °C).

- The reaction mixture is stirred for several hours, followed by filtration, washing, and chromatographic purification to isolate the amide intermediate.

Cyclization to Diketopiperazine

- The key cyclization step to form the piperazine-2,5-dione ring is achieved by intramolecular cyclization of the dipeptide intermediate.

- Microwave-assisted hydrazinolysis has been reported as an efficient method to promote cyclization, significantly improving reaction time and yield compared to conventional heating methods.

| Entry | Conditions | Time | Yield |

|---|---|---|---|

| 1 | 100 °C, 100 W (microwave) | 15 min | 95% |

| 2 | 100 °C, reflux (conventional) | 12 h | 72% |

Table 1. Comparison of cyclization yields under microwave vs. conventional heating.

- The microwave-assisted method enhances the reaction efficiency by reducing the reaction time from hours to minutes and increasing the yield by over 20%.

Deprotection and Final Purification

- After cyclization, protecting groups (e.g., Boc) are removed by treatment with acidic solutions such as 4 M HCl in dioxane at room temperature for a few hours.

- The resulting crude product is purified by recrystallization or chromatographic techniques to obtain the pure (S)-3-((1H-indol-3-yl)methyl)piperazine-2,5-dione.

Alternative Synthetic Routes

- Some studies describe the synthesis of related indole-containing diketopiperazines via coupling of racemic cyclodipeptide enaminones with indole derivatives, although these methods are more focused on racemic mixtures rather than enantiomerically pure (S)-compounds.

- Enantiomerically pure compounds can be obtained by chiral resolution or by starting from enantiomerically pure amino acid precursors such as L-tryptophan.

Research Findings and Advantages of the Preparation Methods

- The use of natural amino acids as starting materials ensures chirality and bio-relevance of the final compound.

- Microwave-assisted cyclization significantly improves synthetic efficiency, making the process more practical for scale-up and industrial applications.

- The diketopiperazine scaffold formed is conformationally constrained, enhancing the stability and potential biological activity of the compound.

- Protecting group strategies enable selective functionalization and improve overall yields and purity.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| Esterification | L-tryptophan + thionyl chloride in ethanol | Formation of methyl ester | Quantitative (~99%) |

| Amidation | N-(tert-butoxycarbonyl)-glycine, DCCI, TEA, DMF/acetonitrile, 0 °C | Coupling to form dipeptide | Moderate to high (~60%) |

| Cyclization | Microwave-assisted hydrazinolysis, 100 °C, 15 min | Formation of diketopiperazine ring | High (up to 95%) |

| Deprotection | 4 M HCl in dioxane, room temperature, 2 h | Removal of Boc protecting group | Moderate (~51%) |

| Purification | Chromatography/recrystallization | Isolation of pure product | Pure compound |

Chemical Reactions Analysis

Types of Reactions

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized to form different products.

Reduction: The diketopiperazine ring can be reduced under specific conditions.

Substitution: The hydrogen atoms on the indole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced diketopiperazine derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of 2,5-diketopiperazines, characterized by a piperazine ring substituted with an indole moiety. The molecular formula is C₁₃H₁₃N₃O₂ with a molecular weight of 243.26 g/mol. Its structure allows for various chemical modifications that can enhance its biological activity.

Chemistry

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its interactions with proteins and cellular processes. Its ability to form hydrogen bonds with biomolecules suggests potential roles in signaling pathways and protein interactions.

Medicine

The compound has shown significant pharmacological potential:

-

Antibacterial Activity : Exhibits notable antibacterial properties against various strains.

Bacterial Strain Inhibition Zone (mm) Reference Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 14 -

Antiviral Activity : Demonstrated effectiveness against Tobacco Mosaic Virus (TMV), with over 40% inactivation at concentrations of 500 mg/L.

Concentration (mg/L) % Inactivation Reference 500 >40 -

Antitumoral Activity : Investigated for antiproliferative effects against cancer cell lines such as HeLa and A549.

Cell Line IC50 (µM) Reference HeLa Moderate A549 Potent

Antiviral Efficacy

A study on TMV demonstrated that derivatives of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione enhanced antiviral efficacy through structural modifications that improved hydrophobic interactions with viral proteins.

Anticancer Potential

Research involving different cancer cell lines revealed that modifications in the piperazine ring significantly influenced cytotoxicity. The presence of electron-withdrawing groups on the indole structure was found to enhance antitumoral activity.

Mechanism of Action

The mechanism of action of cyclo(glycyltryptophyl) involves its interaction with various molecular targets and pathways. It can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound’s biological activities, such as antibacterial and antitumoral effects, are thought to result from its ability to disrupt cellular processes and inhibit the growth of pathogens .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Indole vs. Phenyl/Imidazole Substituents :

- Indole-containing derivatives (e.g., the target compound) exhibit enhanced bioactivity due to hydrogen bonding and hydrophobic interactions with targets like SAM-dependent methyltransferases .

- Phenyl-substituted DKPs (XR334, Piperazine B) form intermolecular networks via π-stacking, reducing solubility and limiting therapeutic utility .

- Imidazole-substituted DKPs (Phenylahistin) show superior lipophilicity and anticancer efficacy due to intramolecular hydrogen bonding, avoiding aggregation .

Methylation Effects :

- N-methylation (e.g., Piperazine B → Piperazine A) increases lipophilicity, improving blood-brain barrier penetration and oral bioavailability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Findings:

- Lipophilicity and Solubility: Increasing methyl substituents on the DKP scaffold raises logP (lipophilicity) and reduces solubility, as seen in (3S,6S)-3,6-dimethylpiperazine-2,5-dione vs. the mono-methyl derivative .

- Surface Activity : Indole-containing DKPs exhibit moderate surface tension (45.3 dyne/cm), balancing membrane permeability and solubility .

Anticancer Activity:

- The target compound and its derivatives (e.g., compound 10 in ) inhibit cancer cell proliferation via interactions with tubulin or DNA repair pathways, though activity is moderate compared to imidazole-based DKPs like Plinabulin .

- Mechanistic Insight : Indole derivatives disrupt microtubule assembly, while imidazole derivatives target HIF-1α pathways .

Biological Activity

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione is a cyclic dipeptide known for its diverse biological activities. This compound, a derivative of tryptophan and glycine, exhibits significant pharmacological potential, including antibacterial, antiviral, antitumoral, and antioxidant properties. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione belongs to the class of 2,5-diketopiperazines. Its molecular formula is , and it features a piperazine ring substituted with an indole moiety. The synthesis typically involves the cyclization of a linear dipeptide composed of glycine and tryptophan, often using coupling reagents like dicyclohexylcarbodiimide (DCC) .

Antibacterial Activity

Research indicates that (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione exhibits notable antibacterial properties. A study demonstrated its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics .

Table 1: Antibacterial Activity

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In studies against Tobacco Mosaic Virus (TMV), it exhibited over 40% inactivation at concentrations of 500 mg/L. The introduction of acylhydrazone structures in derivatives significantly enhanced antiviral activity .

Table 2: Antiviral Activity Against TMV

| Compound | Concentration (mg/L) | Inactivation Rate (%) | Reference |

|---|---|---|---|

| (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione | 500 | 43 | |

| L-Tryptophan | 500 | 30 |

Antitumoral Activity

The antitumoral effects of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione have been explored in several cancer cell lines. It demonstrated moderate to potent antiproliferative activity against HeLa and A549 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 3: Antitumoral Activity

The biological activities of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione can be attributed to its ability to interact with various biological targets. Studies suggest that the indole moiety plays a crucial role in binding to protein targets involved in cell signaling pathways related to apoptosis and proliferation .

Case Studies

- Antiviral Efficacy : In a controlled study on TMV, derivatives of (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione were shown to enhance antiviral efficacy through structural modifications that increased hydrophobic interactions with viral proteins .

- Anticancer Potential : A series of experiments on different cancer cell lines revealed that modifications in the piperazine ring significantly influenced cytotoxicity. The presence of electron-withdrawing groups on the indole structure was found to enhance antitumoral activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione?

- Methodological Answer : The synthesis typically involves condensation of indole-3-carboxaldehyde derivatives with piperazine-2,5-dione in the presence of reducing agents. A multi-step pathway includes:

Reduction of indole-3-carboxaldehyde to indole-3-carbinol.

Formation of a bis-indolylmethane intermediate via dehydration.

Reaction with piperazine-2,5-dione under controlled heating .

- Key Considerations : Reaction stoichiometry and solvent selection (e.g., anhydrous conditions) significantly impact yield .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify indole and piperazine protons/carbons, with characteristic peaks for the methylene bridge (δ ~3.5–4.5 ppm) and diketopiperazine carbonyls (δ ~165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 372.42 (CHNO) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating the (S)-configuration .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C under inert atmosphere (e.g., argon) to prevent oxidation or hydrolysis of the diketopiperazine ring. Use amber vials to minimize photodegradation of the indole moiety .

Q. How can researchers assess the compound’s purity during synthesis?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 280 nm for indole absorption) quantifies purity (>95% recommended).

- Elemental Analysis : Validates C, H, N, and O composition against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?

- Methodological Answer :

- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived Lewis acids) enhance enantioselectivity during the bis-indolylmethane formation step.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve diketopiperazine cyclization efficiency.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like indole dimerization .

Q. What computational approaches predict the compound’s biological activity and binding modes?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with serotonin receptors (5-HT) due to structural similarity to indole alkaloids.

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on the piperazine ring) with bioactivity using descriptors like logP and polar surface area .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer :

Purity Reassessment : Use HPLC-MS to detect impurities (e.g., residual solvents or by-products) that may skew bioassay results.

Enantiomeric Excess (EE) Analysis : Chiral chromatography (e.g., Chiralpak AD-H column) confirms the (S)-enantiomer’s dominance, as racemic mixtures may show variable activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Indole Modifications : Substitute the indole C-5 position with halogens (e.g., Cl or Br) to assess effects on receptor affinity.

- Piperazine Ring Alterations : Introduce methyl or trifluoromethyl groups to evaluate metabolic stability via cytochrome P450 inhibition assays.

- Bioisosteric Replacement : Replace the diketopiperazine ring with a triazine scaffold to probe backbone flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.